molecular formula B2H4O2 B1257252 1,2-Dihydroxydiborane

1,2-Dihydroxydiborane

Cat. No.: B1257252
M. Wt: 57.66 g/mol
InChI Key: CBPZGCKCIVDQIW-UHFFFAOYSA-N
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Description

1,2-Dihydroxydiborane (theoretical formula: B₂H₄(OH)₂) is a boron hydride derivative with hydroxyl groups replacing two hydrogen atoms. While diborane (B₂H₆) is well-documented , its hydroxyl-substituted derivatives are less studied.

Properties

Molecular Formula

B2H4O2

Molecular Weight

57.66 g/mol

IUPAC Name

hydroxyboranylborinic acid

InChI

InChI=1S/B2H4O2/c3-1-2-4/h1-4H

InChI Key

CBPZGCKCIVDQIW-UHFFFAOYSA-N

Canonical SMILES

B(BO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of data on 1,2-Dihydroxydiborane, comparisons must rely on structurally analogous boron compounds:

Diborane (B₂H₆)

  • Structure : A planar molecule with two bridging hydrogen atoms and four terminal hydrogens .
  • Reactivity : Highly flammable, reacts violently with water to form boric acid and hydrogen gas .
  • Applications : Used in semiconductor manufacturing and organic synthesis .
  • Key Difference : Unlike 1,2-Dihydroxydiborane, diborane lacks hydroxyl groups, making it more reactive and less stable in aqueous environments.

1,2-Dicarba-closo-dodecaborane(12)

  • Structure : A closo-borane cluster with two carbon atoms replacing boron positions .
  • Stability : Extremely stable due to its icosahedral geometry.
  • Applications : Used in neutron capture therapy and as ligands in coordination chemistry .
  • Key Difference : Closo-boranes are structurally distinct from open-chain diborane derivatives like 1,2-Dihydroxydiborane.

Boronic Acids (e.g., Phenylboronic Acid)

  • Structure : Contain a boron atom bonded to hydroxyl groups and an organic substituent.
  • Reactivity : Participate in Suzuki-Miyaura cross-coupling reactions.
  • Key Difference: Boronic acids are monomeric, whereas 1,2-Dihydroxydiborane is a dimeric boron species.

Hypothetical Data Table (Unsupported by Evidence)

Property 1,2-Dihydroxydiborane (B₂H₄(OH)₂) Diborane (B₂H₆) 1,2-Dicarba-closo-dodecaborane(12)
Structure Open-chain with hydroxyls Planar with bridging H Icosahedral cluster
Stability Likely hygroscopic Pyrophoric Highly stable
Reactivity with Water Forms boric acid? Explosive reaction No reaction
Applications Unknown (theoretical) Semiconductors Medical/coordination chemistry

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